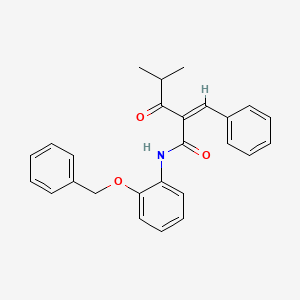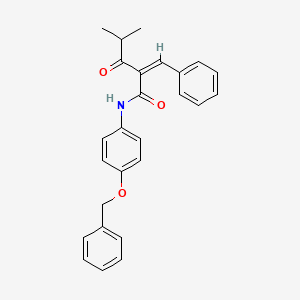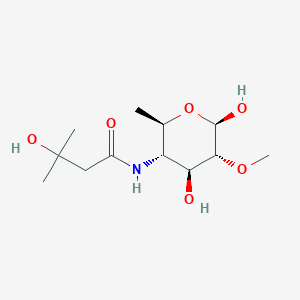
Anthrose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthrose is an organic compound with the chemical formula C₁₂H₂₃NO₆ . It is a unique monosaccharide found on the surface of the exosporium of Bacillus anthracis spores, which are responsible for causing anthrax . This compound plays a crucial role in the pathogenicity and physiology of the bacterium.
Preparation Methods
Synthetic Routes and Reaction Conditions: Anthrose can be synthesized from methyl-4-azido-3-O-benzyl-4,6-dideoxy-α-D-pyran-mannoside through a series of reactions . The synthesis involves multiple steps, including protection and deprotection of functional groups, glycosylation, and reduction reactions.
Industrial Production Methods: While there is limited information on the industrial-scale production of this compound, the laboratory synthesis methods provide a foundation for potential scaling up. The process would likely involve optimizing reaction conditions and using more efficient catalysts to increase yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions: Anthrose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives, such as this compound acids, alcohols, and substituted this compound compounds.
Scientific Research Applications
Anthrose has several scientific research applications, including:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: this compound is studied for its role in the physiology and pathogenicity of Bacillus anthracis.
Mechanism of Action
Anthrose exerts its effects by modifying the surface properties of Bacillus anthracis spores. It is involved in delaying spore germination and enhancing sporulation . The presence of this compound on the spore surface also reduces phagocytosis by immune cells, contributing to the bacterium’s virulence . The molecular targets and pathways involved include interactions with glycosylated proteins on the spore surface.
Comparison with Similar Compounds
Rhamnose: Another monosaccharide found in bacterial cell walls.
Fucose: A deoxyhexose sugar involved in various biological processes.
Glucose: A common monosaccharide with widespread biological significance.
Uniqueness of Anthrose: this compound is unique due to its specific role in the pathogenicity of Bacillus anthracis. Unlike other monosaccharides, this compound is directly linked to the virulence of a highly pathogenic bacterium, making it a critical target for research and therapeutic development .
Properties
IUPAC Name |
N-[(2R,3S,4S,5R,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c1-6-8(13-7(14)5-12(2,3)17)9(15)10(18-4)11(16)19-6/h6,8-11,15-17H,5H2,1-4H3,(H,13,14)/t6-,8-,9+,10-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOSQKWOPXPGQY-WVTGURRWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)OC)O)NC(=O)CC(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)OC)O)NC(=O)CC(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

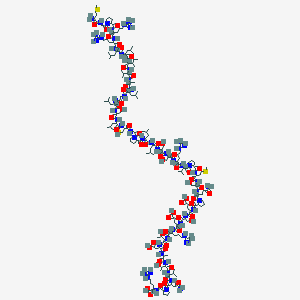
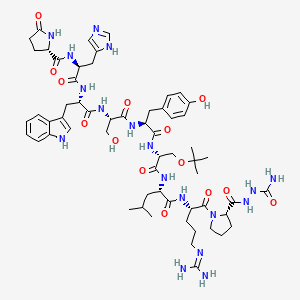
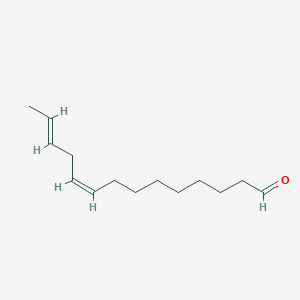
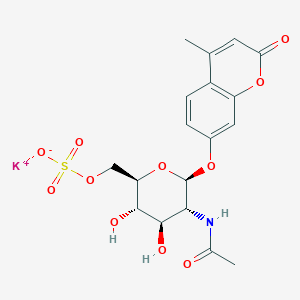
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine](/img/structure/B1140082.png)
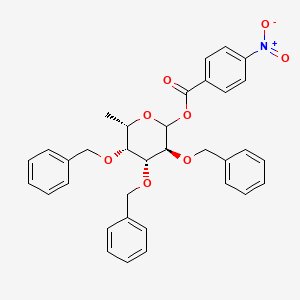
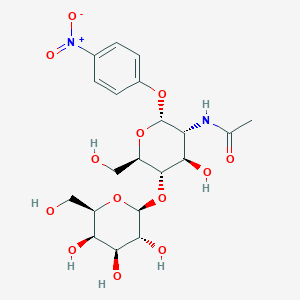
![2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1140088.png)
